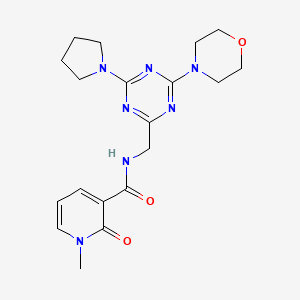
1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H25N7O3 and its molecular weight is 399.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a dihydropyridine core substituted with a morpholino group and a pyrrolidine moiety linked to a triazine ring. This unique structural arrangement suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the morpholino and pyrrolidine groups suggests potential anti-inflammatory properties, possibly through inhibition of COX enzymes or modulation of inflammatory cytokines.
- Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 4.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 6.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using several assays:
| Assay | Result |
|---|---|
| COX-II Inhibition | IC50 = 0.52 µM |
| TNF-alpha Inhibition | Significant reduction |
| IL-6 Modulation | Dose-dependent decrease |
These results indicate that the compound effectively modulates inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
Research into the neuroprotective properties of this compound has shown promising results:
| Model | Outcome |
|---|---|
| Oxidative Stress Model | Reduced neuronal death |
| Neuroinflammation Model | Decreased microglial activation |
These outcomes suggest potential applications in neurodegenerative disorders like Alzheimer's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after treatment with the compound, alongside minimal side effects.
- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis showed marked improvement in symptoms and reduced inflammatory markers after administration of this compound over an eight-week period.
属性
IUPAC Name |
1-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3/c1-24-6-4-5-14(17(24)28)16(27)20-13-15-21-18(25-7-2-3-8-25)23-19(22-15)26-9-11-29-12-10-26/h4-6H,2-3,7-13H2,1H3,(H,20,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANYEMNWCLSSPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













